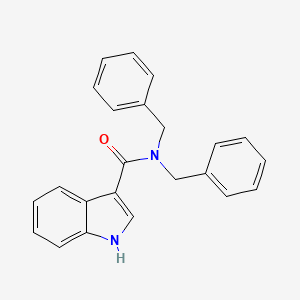
1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)-: is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound features an indole core with a carboxamide group at the 3-position and two phenylmethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- typically involves the functionalization of the indole core. One common method is the reaction of indole-3-carboxylic acid with benzylamine derivatives under appropriate conditions . The reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of oxidized derivatives like carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Chemistry: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it a valuable tool in biochemical assays .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug design .
Industry: In the industrial sector, 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects . The indole core also contributes to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1H-Indole-3-carboxamide: Lacks the phenylmethyl groups, making it less hydrophobic and potentially altering its biological activity.
1H-Indole-3-carboxaldehyde: Features an aldehyde group instead of a carboxamide, leading to different reactivity and applications.
1H-Indole-3-acetic acid: Contains a carboxylic acid group, commonly used in plant hormone research.
Uniqueness: 1H-Indole-3-carboxamide, N,N-bis(phenylmethyl)- stands out due to the presence of two phenylmethyl groups, which enhance its hydrophobicity and potentially improve its binding interactions with hydrophobic pockets in proteins. This structural feature can lead to unique biological activities and applications compared to its analogs .
Properties
CAS No. |
61788-29-2 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C23H20N2O/c26-23(21-15-24-22-14-8-7-13-20(21)22)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2 |
InChI Key |
MBBXTYVCHYQWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14559456.png)
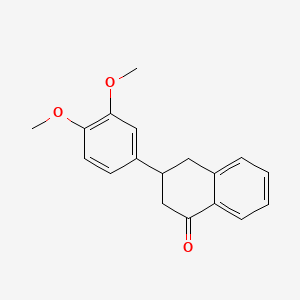
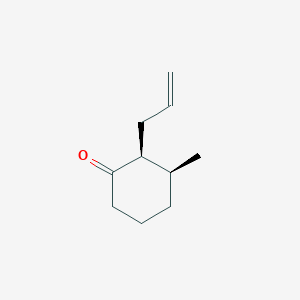
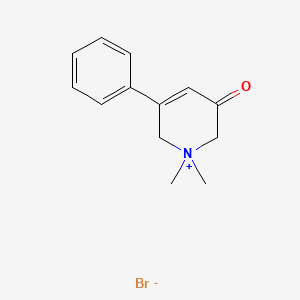
![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
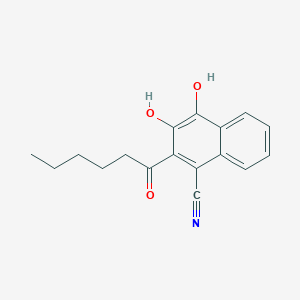
![1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one](/img/structure/B14559496.png)
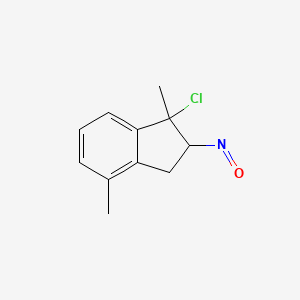
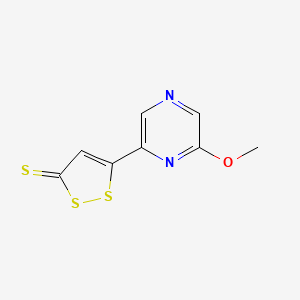
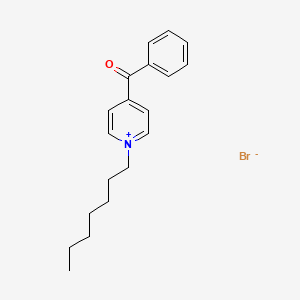
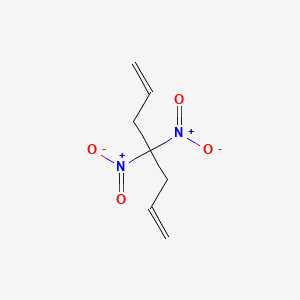
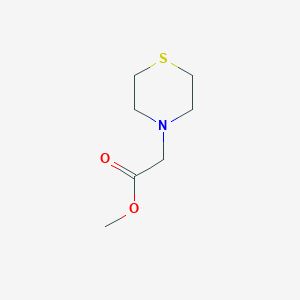
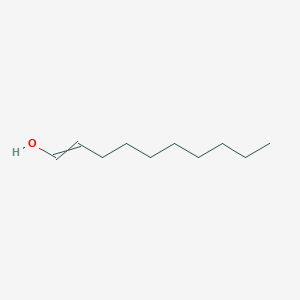
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
